(5Z)-5-[5-(1,3-benzodioxol-5-yl)-1-propanoylpyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a variety of functional groups, including benzodioxole, pyrazole, and tetrahydropyrimidine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
The synthesis of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the pyrazole ring: This step typically involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the tetrahydropyrimidine ring: This can be synthesized via a multi-component reaction involving aldehydes, amines, and β-dicarbonyl compounds.
Industrial production methods often involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions.
Common reagents used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . Additionally, it may interact with microtubules, disrupting cell division and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and pyrazole-containing molecules. For example:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties and share structural similarities with the benzodioxole moiety.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally related and have similar biological activities.
The uniqueness of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H22N4O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-1-benzyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O6/c1-2-20(29)28-17(15-8-9-18-19(10-15)34-13-33-18)11-16(26-28)21-22(30)25-24(32)27(23(21)31)12-14-6-4-3-5-7-14/h3-10,17,31H,2,11-13H2,1H3,(H,25,30,32) |
InChI Key |
QFZGNIIMKCTAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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